molecular formula C5H13N3O B14522220 N,1,2,2-Tetramethylhydrazine-1-carboxamide CAS No. 62917-67-3

N,1,2,2-Tetramethylhydrazine-1-carboxamide

Cat. No.: B14522220
CAS No.: 62917-67-3
M. Wt: 131.18 g/mol
InChI Key: APAKEYLKKSNOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,2,2-Tetramethylhydrazine-1-carboxamide is a chemical compound with the molecular formula C5H13N3O It is a derivative of hydrazinecarboxamide and is characterized by the presence of multiple methyl groups attached to the hydrazine and carboxamide moieties

Properties

CAS No.

62917-67-3

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-(dimethylamino)-1,3-dimethylurea

InChI

InChI=1S/C5H13N3O/c1-6-5(9)8(4)7(2)3/h1-4H3,(H,6,9)

InChI Key

APAKEYLKKSNOKM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2,2-Tetramethylhydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with methylating agents under controlled conditions. One common method involves the methylation of hydrazinecarboxamide using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 50-60°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,1,2,2-Tetramethylhydrazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N,1,2,2-tetramethylhydrazine derivatives with fewer methyl groups .

Scientific Research Applications

N,1,2,2-Tetramethylhydrazine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,1,2,2-Tetramethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and modulate cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.